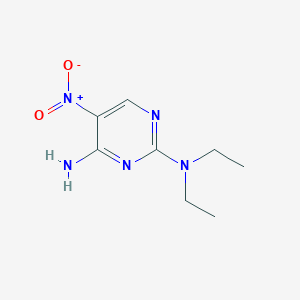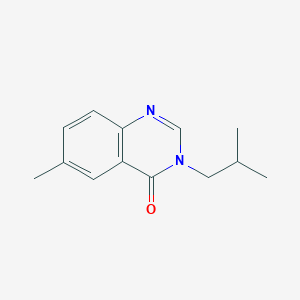
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .
準備方法
The synthesis of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which uses isatin and ethyl acetoacetate as starting materials . The reaction typically requires acidic conditions and heating to facilitate the formation of the quinoline ring. Another method involves the Sonogashira cross-coupling reaction, which introduces an ethynyl group into the quinoline structure . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
科学的研究の応用
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid has numerous scientific research applications:
作用機序
The mechanism of action of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it may interact with specific enzymes or receptors, leading to its therapeutic effects .
類似化合物との比較
2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and biological activities.
3-Hydroxyquinoline-4-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and applications.
2-Hydroxyquinoline-4-carboxylic acid: Lacks the ethyl group and has a hydroxyl group at a different position, leading to distinct chemical behavior.
特性
CAS番号 |
811432-22-1 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
2-ethyl-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-11(14)10(12(15)16)7-5-3-4-6-9(7)13-8/h3-6,14H,2H2,1H3,(H,15,16) |
InChIキー |
ZTMCZBHWGMCCLI-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)





![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)



![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
